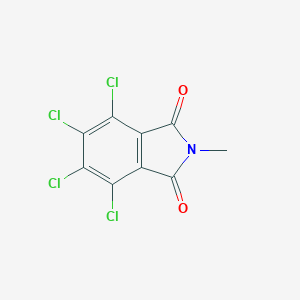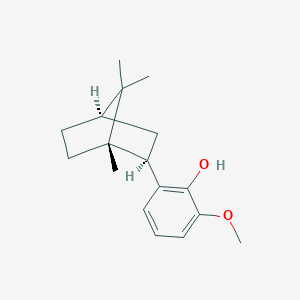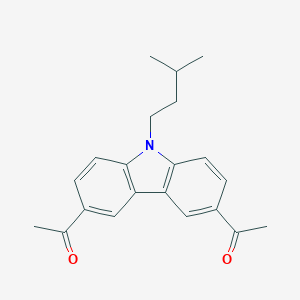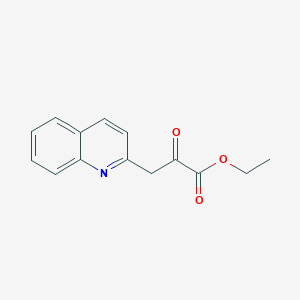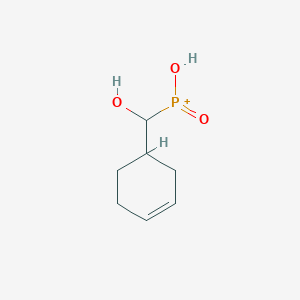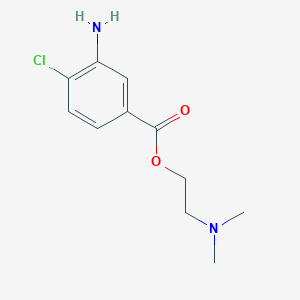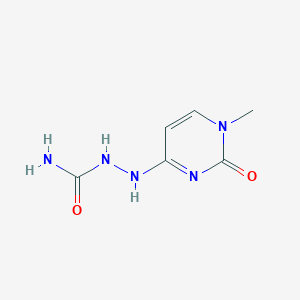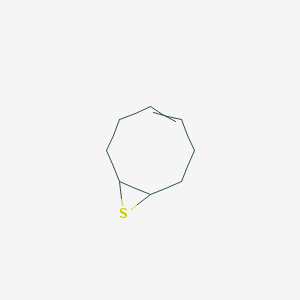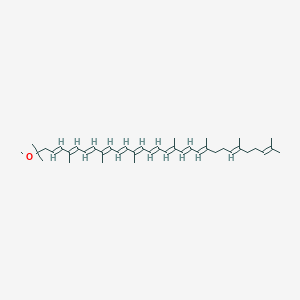
Spheroidene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spheroidene is a carotenoid pigment that is found in photosynthetic bacteria such as purple bacteria. It is responsible for the unique color of these bacteria and has been the subject of scientific research due to its potential applications in various fields. In
Applications De Recherche Scientifique
Therapeutic Applications in Tissue Engineering
Spheroidene, through its application in cell spheroids, shows significant promise in tissue engineering and regeneration. Spheroids offer a 3D microenvironment that better replicates in vivo conditions compared to traditional two-dimensional cell cultures. This advantage is pivotal in studying tissue regeneration using various animal models. The advancements in spheroid formation and in vivo delivery methods have broadened their application in regenerative medicine, with potential clinical implications (Ong et al., 2018).
Role in Light-Harvesting in Photosynthetic Bacteria
Spheroidene plays a crucial role in energy transfer within the light-harvesting complexes of photosynthetic bacteria. Studies on Rhodobacter sphaeroides demonstrate how spheroidene and its analogues facilitate energy transfer to bacteriochlorophyll, impacting the efficiency of photosynthesis. This insight is valuable for understanding the molecular mechanisms of photosynthesis and potential applications in bioenergy (Desamero et al., 1998).
Advances in Drug Discovery and Cancer Research
Spheroidene's application in the formation of multicellular spheroids has transformative implications in drug discovery and cancer research. These 3D cell models, due to their resemblance to in vivo tissue structures, are instrumental in studying drug responses, toxicity testing, and cancer cell interactions. The use of spheroidene in this context enhances the biological relevance of the models, contributing to more effective drug screening and cancer research methodologies (Rodríguez-Salvador et al., 2021).
Photochemical and Photophysical Properties in Antenna Complexes
Research on spheroidene also extends to its spectroscopic properties, particularly in photosynthetic antenna complexes. The study of spheroidene's absorption spectra and its interaction within protein complexes provides insights into its role in photosynthetic efficiency and potential applications in understanding energy transfer mechanisms in biological systems (Frank et al., 1997).
Propriétés
Numéro CAS |
13836-61-8 |
|---|---|
Nom du produit |
Spheroidene |
Formule moléculaire |
C41H60O |
Poids moléculaire |
568.9 g/mol |
Nom IUPAC |
(6E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,24,26,28-dodecaene |
InChI |
InChI=1S/C41H60O/c1-34(2)20-14-23-37(5)26-17-29-38(6)27-15-24-35(3)21-12-13-22-36(4)25-16-28-39(7)30-18-31-40(8)32-19-33-41(9,10)42-11/h12-13,15-16,18-22,24-28,30-32H,14,17,23,29,33H2,1-11H3/b13-12+,24-15+,25-16+,30-18+,32-19+,35-21+,36-22+,37-26+,38-27+,39-28+,40-31+ |
Clé InChI |
FJOCMTHZSURUFA-AXYGSFPTSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)OC)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C |
Synonymes |
1-methoxy-3,4-didehydro-1,2,7',8'-tetrahydro-psi,psi-carotene all-trans-spheroidene spheroidene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



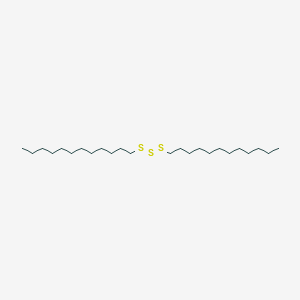
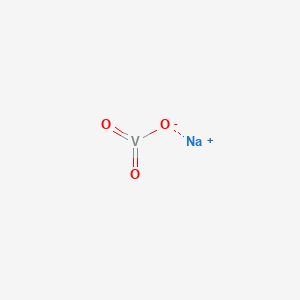
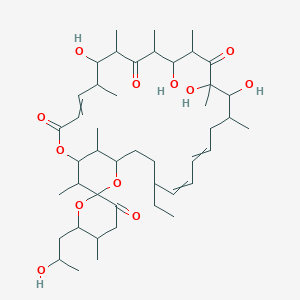
![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)

